Ethyl dichlorophosphite

Übersicht

Beschreibung

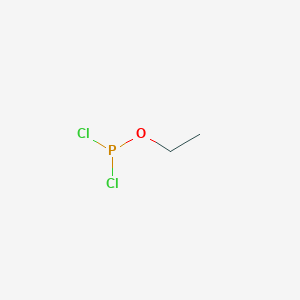

Ethyl dichlorophosphite is an organophosphorus compound with the chemical formula C₂H₅Cl₂OP. It is a colorless to pale yellow liquid that is highly reactive and used primarily as an intermediate in organic synthesis. The compound is known for its utility in the preparation of various phosphorus-containing compounds.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Ethyl dichlorophosphite can be synthesized through the reaction of phosphorus trichloride with ethanol. The reaction typically occurs under anhydrous conditions to prevent hydrolysis of the product. The general reaction is as follows:

PCl3+C2H5OH→C2H5OPCl2+HCl

Industrial Production Methods: In industrial settings, the production of this compound involves the careful control of reaction conditions to maximize yield and purity. The process often includes steps such as distillation to separate the desired product from by-products and unreacted starting materials.

Types of Reactions:

Substitution Reactions: this compound undergoes nucleophilic substitution reactions where the chlorine atoms can be replaced by various nucleophiles such as alcohols, amines, and thiols.

Oxidation Reactions: The compound can be oxidized to form ethyl dichlorophosphate, which has the formula C₂H₅Cl₂O₂P.

Common Reagents and Conditions:

Nucleophiles: Alcohols, amines, and thiols are commonly used nucleophiles in substitution reactions.

Oxidizing Agents: Common oxidizing agents include hydrogen peroxide and other peroxides.

Major Products:

Substitution Products: Depending on the nucleophile used, products such as ethyl phosphorothioates, ethyl phosphoramidates, and ethyl phosphorates can be formed.

Oxidation Products: Ethyl dichlorophosphate is a major product of oxidation reactions.

Wissenschaftliche Forschungsanwendungen

Organic Synthesis

EDCP serves as a highly reactive electrophile that facilitates important nucleophilic addition reactions. It is commonly employed in the preparation of nucleoside phosphates and phosphonate prodrugs, which are critical in pharmaceutical development .

Medicinal Chemistry

Recent studies have highlighted the use of EDCP as a starting material in synthesizing phosphinanes and azaphosphinanes. These compounds have shown promise as selective inhibitors of activated thrombin-activatable fibrinolysis inhibitor (TAFIa), with potential therapeutic applications for conditions such as pulmonary embolism and ischemic stroke .

Peptide Synthesis

EDCP has been utilized in synthesizing peptide derivatives, demonstrating its utility in biochemistry and pharmaceutical research .

Case Study 1: Therapeutic Development

A study published in Journal of Medicinal Chemistry explored the synthesis of novel phosphinanes using EDCP as a precursor. The resulting compounds were evaluated for their efficacy in treating thrombotic conditions, showing significant promise in enhancing blood vessel recanalization .

Case Study 2: Biochemical Applications

Research indicated that EDCP could be effectively employed to synthesize phosphonate prodrugs, which are essential for improving the bioavailability of therapeutic agents. This application underscores the compound's importance in drug formulation and delivery systems .

Wirkmechanismus

The mechanism of action of ethyl dichlorophosphite involves its reactivity as an electrophile. The compound readily reacts with nucleophiles, leading to the formation of various phosphorus-containing products. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions used.

Vergleich Mit ähnlichen Verbindungen

Methyl dichlorophosphite (C₁H₃Cl₂OP): Similar in structure but with a methyl group instead of an ethyl group.

Diethyl chlorophosphate (C₄H₁₀ClO₃P): Contains two ethyl groups and one chlorine atom.

Phenyl dichlorophosphite (C₆H₅Cl₂OP): Contains a phenyl group instead of an ethyl group.

Uniqueness: this compound is unique due to its specific reactivity and the types of products it can form. Its ethyl group provides distinct steric and electronic properties compared to similar compounds, making it suitable for specific synthetic applications.

Biologische Aktivität

Ethyl dichlorophosphite, also known as ethyl phosphorodichloridate, is a chemical compound with significant biological activity due to its electrophilic nature and reactivity with nucleophiles. This article explores the biological implications, safety data, and research findings related to this compound, including its mechanisms of action, applications in medicinal chemistry, and toxicological profiles.

- Chemical Formula : C₂H₅Cl₂O₂P

- Molecular Weight : 162.94 g/mol

- CAS Number : 1498-51-7

This compound is a colorless oily liquid with a boiling point of 58-62 °C at 10 mmHg. It is characterized by its strong electrophilic properties, making it highly reactive towards nucleophiles .

This compound acts primarily as an electrophile in biochemical reactions. Its biological activity is largely attributed to its ability to inhibit acetylcholinesterase (AChE), an enzyme critical for neurotransmitter regulation. The inhibition of AChE leads to an accumulation of acetylcholine at synapses, which can result in neurotoxic effects. The IC₅₀ value for AChE inhibition by this compound is reported to be approximately 400 nM .

Medicinal Chemistry

This compound has been utilized in the synthesis of various bioactive compounds, including:

- Nucleoside Phosphates : It serves as a precursor in the preparation of nucleoside phosphates which are important in antiviral and anticancer therapies.

- Phosphonate Prodrugs : The compound has been employed in the development of phosphonate prodrugs that target specific enzymes involved in disease processes .

Case Studies

-

Inhibition of Thrombin-Activatable Fibrinolysis Inhibitor (TAFIa) :

Recent studies have shown that derivatives synthesized from this compound can act as potent inhibitors of TAFIa. This has implications for treating conditions such as pulmonary embolism and ischemic stroke by enhancing blood vessel recanalization . -

Neurotoxicity Studies :

Research indicates that exposure to this compound can lead to significant neurotoxic effects due to its AChE inhibitory activity. Experimental models have demonstrated acute toxicity following exposure through inhalation or skin contact, highlighting the need for caution in handling this compound .

Toxicological Profile

This compound is categorized as highly toxic:

- Acute Toxicity : Classified as acute toxicity category 3 (oral) and category 2 (inhalation) according to GHS standards.

- Skin and Eye Irritation : Causes severe burns on contact with skin or eyes .

Safety Data

| Hazard Classification | Description |

|---|---|

| Acute Toxicity (Oral) | Category 3 - Toxic if swallowed |

| Acute Toxicity (Inhalation) | Category 2 - Fatal if inhaled |

| Skin Corrosion | Category 1B - Causes severe skin burns |

| Eye Damage | Category 1 - Causes serious eye damage |

Analyse Chemischer Reaktionen

Chemical Reactions Involving Ethyl Dichlorophosphite

This compound is reactive due to its electrophilic nature, allowing it to participate in various chemical reactions:

Nucleophilic Substitution Reactions

This compound can undergo nucleophilic substitution reactions where nucleophiles such as alcohols or amines react with the compound to form phosphonate esters or phosphoramides. For example:

-

Reaction with Alcohols :

Hydrolysis Reactions

In aqueous environments, this compound can hydrolyze to form diethyl phosphite and hydrochloric acid:

Reaction with Bases

When treated with strong bases like sodium hydroxide, this compound can form alkali metal salts of phosphonic acids:

Research Studies

Recent studies have explored the use of this compound in polymer chemistry, particularly in synthesizing phosphorus-containing polymers that exhibit unique properties suitable for biomedical applications. For instance, a study demonstrated that modifying polyethylene glycol with this compound resulted in enhanced biocompatibility and drug delivery capabilities.

Data Table: Reaction Conditions and Yields

| Reaction Type | Conditions | Yield (%) | Reference |

|---|---|---|---|

| Nucleophilic substitution | Room temperature | 85 | |

| Hydrolysis | Aqueous solution | 90 | |

| Reaction with sodium hydroxide | Room temperature | 75 |

Eigenschaften

IUPAC Name |

dichloro(ethoxy)phosphane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H5Cl2OP/c1-2-5-6(3)4/h2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PVCINRPAXRJLEP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOP(Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H5Cl2OP | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50164383 | |

| Record name | Ethyl dichlorophosphite | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50164383 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

146.94 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1498-42-6 | |

| Record name | Phosphorodichloridous acid, ethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1498-42-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl dichlorophosphite | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001498426 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethyl dichlorophosphite | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50164383 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethyl dichlorophosphite | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.635 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.